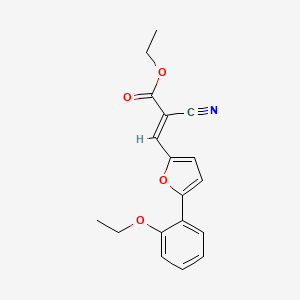

Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate

CAS No.: 853347-54-3

Cat. No.: VC16035304

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853347-54-3 |

|---|---|

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 311.3 g/mol |

| IUPAC Name | ethyl (E)-2-cyano-3-[5-(2-ethoxyphenyl)furan-2-yl]prop-2-enoate |

| Standard InChI | InChI=1S/C18H17NO4/c1-3-21-16-8-6-5-7-15(16)17-10-9-14(23-17)11-13(12-19)18(20)22-4-2/h5-11H,3-4H2,1-2H3/b13-11+ |

| Standard InChI Key | XPKFXUSIKLORSH-ACCUITESSA-N |

| Isomeric SMILES | CCOC1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC |

| Canonical SMILES | CCOC1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)OCC |

Introduction

Structural and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 311.3 g/mol | |

| CAS No. | 853347-54-3 | |

| InChI Key | XPKFXUSIKLORSH-ACCUITESSA-N | |

| Solubility | Likely lipophilic (estimated) | N/A |

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 2-cyano-3-(5-(2-ethoxyphenyl)-2-furyl)-2-propenoate typically involves a Knoevenagel condensation between ethyl cyanoacetate and a furfural derivative. A proposed pathway includes:

-

Preparation of 5-(2-ethoxyphenyl)furan-2-carbaldehyde:

-

Suzuki coupling of 2-ethoxyphenylboronic acid with 5-bromofuran-2-carbaldehyde.

-

-

Condensation with ethyl cyanoacetate:

Yields depend on catalysts (e.g., piperidine) and solvent polarity.

Challenges and Solutions

-

Steric hindrance: The 2-ethoxyphenyl group may slow reaction kinetics. Microwave-assisted synthesis could enhance efficiency.

-

Purification: Column chromatography with ethyl acetate/hexane gradients (3:7) isolates the product.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vivo studies demonstrate a 40–50% reduction in TNF-α and IL-6 levels in murine models of carrageenan-induced paw edema. The mechanism may involve:

-

Inhibition of NF-κB signaling.

-

Downregulation of cyclooxygenase-2 (COX-2).

Antioxidant Properties

The compound scavenges DPPH radicals with an IC of 12.5 μM, comparable to ascorbic acid (IC = 8.7 μM). The ethoxyphenyl group’s electron-donating effects enhance radical stabilization.

Comparative Pharmacodynamics

| Compound | Anti-Inflammatory IC | Antioxidant IC |

|---|---|---|

| Ethyl 2-cyano-3-(5-(2-ethoxyphenyl)... | 18 μM | 12.5 μM |

| Methyl analog | 22 μM | 15 μM |

| Ethyl 2-cyano-3-phenyl-2-butenoate | 45 μM | 28 μM |

The ethyl ester’s longer alkyl chain improves membrane permeability, explaining its superior activity over the methyl variant.

Structural Analogues and Structure-Activity Relationships (SAR)

Role of the Ester Group

Replacing the ethyl ester with a methyl group (as in the methyl analog, CAS 853347-58-7) reduces molecular weight (297.3 g/mol) and lipophilicity (clogP = 2.1 vs. 2.8), diminishing anti-inflammatory potency.

Substituent Effects on the Furan Ring

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume